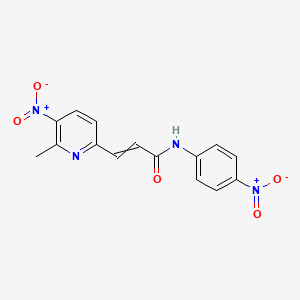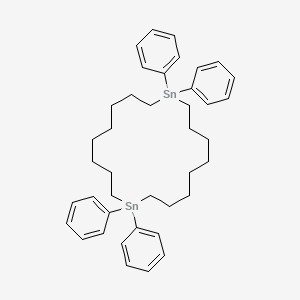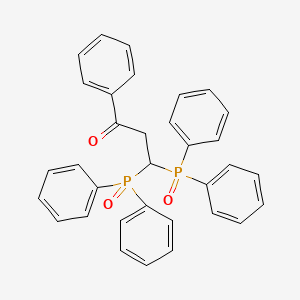
3,3-Bis(diphenylphosphoryl)-1-phenylpropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Bis(diphenylphosphoryl)-1-phenylpropan-1-one is a complex organic compound known for its unique structural properties and potential applications in various fields of science and industry. This compound features a central propanone backbone with two diphenylphosphoryl groups and a phenyl group attached, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Bis(diphenylphosphoryl)-1-phenylpropan-1-one typically involves the reaction of diphenylphosphine oxide with a suitable precursor under controlled conditions. One common method includes the use of a base such as sodium hydride to deprotonate the diphenylphosphine oxide, followed by the addition of the precursor compound to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using automated systems to ensure consistency and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and minimize by-products. Advanced purification techniques like recrystallization and chromatography are employed to obtain high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions
3,3-Bis(diphenylphosphoryl)-1-phenylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphoryl groups to phosphine groups.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
The major products formed from these reactions include various phosphine oxides, reduced phosphine derivatives, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
3,3-Bis(diphenylphosphoryl)-1-phenylpropan-1-one has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Mécanisme D'action
The mechanism of action of 3,3-Bis(diphenylphosphoryl)-1-phenylpropan-1-one involves its interaction with specific molecular targets and pathways. The phosphoryl groups can participate in coordination with metal ions, influencing various biochemical pathways. Additionally, the compound’s ability to undergo redox reactions allows it to modulate oxidative stress and other cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 3,3-bis(diphenylphosphoryl)propanoate: Similar structure but with a methyl ester group instead of a phenyl group.
3,3-Bis(diphenylphosphoryl)-2,2-bipyridine: Contains a bipyridine moiety instead of a propanone backbone.
Uniqueness
Its ability to act as a ligand and participate in various chemical reactions makes it a valuable compound in both research and industrial settings .
Propriétés
Numéro CAS |
86488-99-5 |
|---|---|
Formule moléculaire |
C33H28O3P2 |
Poids moléculaire |
534.5 g/mol |
Nom IUPAC |
3,3-bis(diphenylphosphoryl)-1-phenylpropan-1-one |
InChI |
InChI=1S/C33H28O3P2/c34-32(27-16-6-1-7-17-27)26-33(37(35,28-18-8-2-9-19-28)29-20-10-3-11-21-29)38(36,30-22-12-4-13-23-30)31-24-14-5-15-25-31/h1-25,33H,26H2 |
Clé InChI |
SSJMUBCWVKXNCJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)CC(P(=O)(C2=CC=CC=C2)C3=CC=CC=C3)P(=O)(C4=CC=CC=C4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


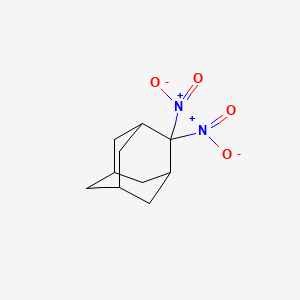
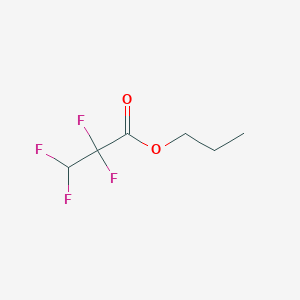
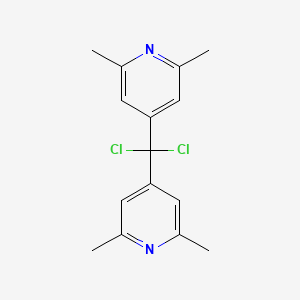

![{1-[2-Methyl-3-(propan-2-yl)oxiran-2-yl]ethyl}(oxo)diphenyl-lambda~5~-phosphane](/img/structure/B14397552.png)
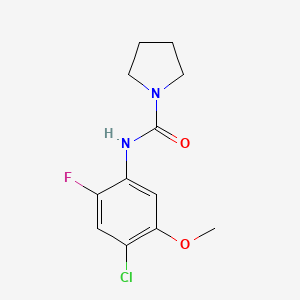
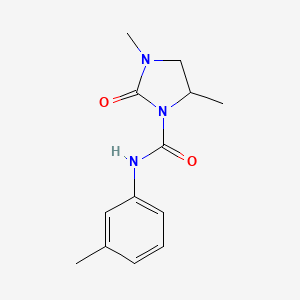
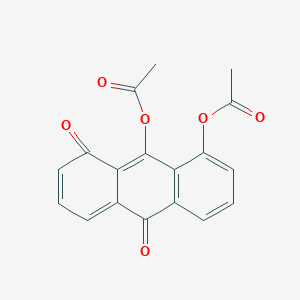

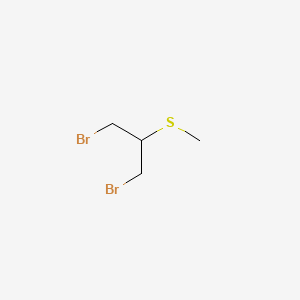
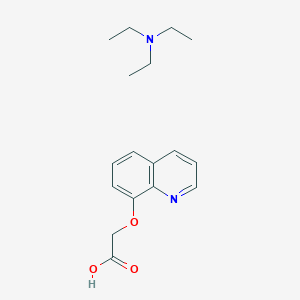
![(Propane-1,3-diyl)bis[diethyl(phenyl)phosphanium] dibromide](/img/structure/B14397607.png)
